molecular formula C18H14FN3O2 B2644565 2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide CAS No. 941983-56-8

2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

Cat. No.: B2644565
CAS No.: 941983-56-8
M. Wt: 323.327
InChI Key: FDQFIZPNZKGZAZ-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide, also known by its chemical name GW3965, is a synthetic agonist that activates Liver X Receptors (LXRs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide can be achieved through a two-step substitution reaction. The first step involves the formation of an intermediate compound, which is then subjected to further substitution to yield the final product . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential biological activities, including its role as an agonist for Liver X Receptors (LXRs).

    Medicine: It has potential therapeutic applications due to its biological activities, including its use in the study of metabolic disorders and cardiovascular diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its activation of Liver X Receptors (LXRs). These receptors are nuclear receptors that regulate the expression of genes involved in lipid metabolism, inflammation, and cholesterol homeostasis. By activating LXRs, this compound can modulate various metabolic pathways and exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide: This compound has a similar structure but contains a sulfonamide group instead of a benzamide group.

    2-fluoro-6-{[2-(2-methoxy-4-(methylsulfonyl)methyl)phenyl}amino]benzoic acid: This compound belongs to the same class of 2-halobenzoic acids and derivatives.

Uniqueness

2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is unique due to its specific activation of Liver X Receptors (LXRs) and its potential therapeutic applications in metabolic disorders and cardiovascular diseases. Its structure allows for specific interactions with LXRs, making it a valuable compound for scientific research and potential therapeutic development.

Properties

IUPAC Name

2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c1-24-17-11-10-16(21-22-17)12-6-8-13(9-7-12)20-18(23)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQFIZPNZKGZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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